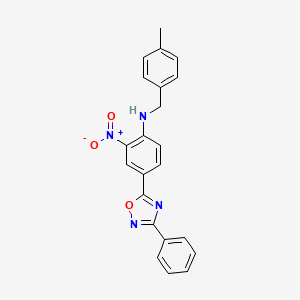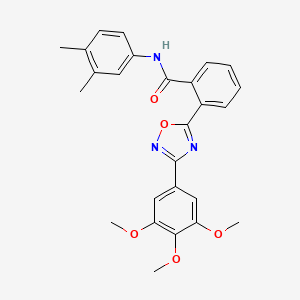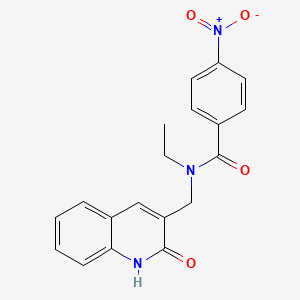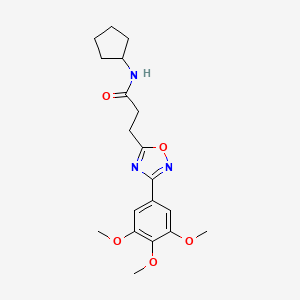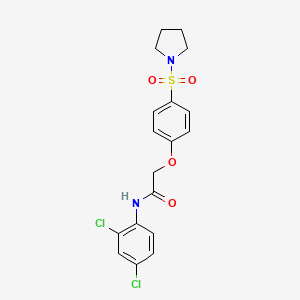![molecular formula C21H19BrN2O3S B7717713 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDDAB, and it has been found to exhibit promising results in various studies.
作用机制
The mechanism of action of BDDAB involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and inflammation. BDDAB has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. BDDAB has also been found to inhibit the activity of PPARγ, which is a protein that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDDAB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDDAB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that BDDAB reduces inflammation and improves glucose and lipid metabolism in animal models.
实验室实验的优点和局限性
The advantages of using BDDAB in lab experiments include its high purity and yield, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. The limitations of using BDDAB in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for the study of BDDAB. These include:
1. Further studies to determine the efficacy and safety of BDDAB in humans.
2. Studies to determine the optimal dosage and administration of BDDAB for therapeutic purposes.
3. Studies to determine the potential use of BDDAB in combination with other therapeutic agents.
4. Studies to determine the potential use of BDDAB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studies to determine the potential use of BDDAB as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, BDDAB is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis of BDDAB involves a multi-step process that yields high purity and yields. BDDAB has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and it has been shown to inhibit the growth of various cancer cell lines. The mechanism of action of BDDAB involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and inflammation. There are several future directions for the study of BDDAB, including further studies to determine its efficacy and safety in humans, and its potential use in the treatment of other diseases.
合成方法
The synthesis of BDDAB involves a multi-step process that includes the reaction of 4-bromobenzyl chloride with sodium sulfonamide, followed by the reaction with 2,5-dimethoxyaniline and acetic anhydride. This process yields BDDAB in high purity and yields.
科学研究应用
BDDAB has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. BDDAB has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
属性
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRTEUECRAHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


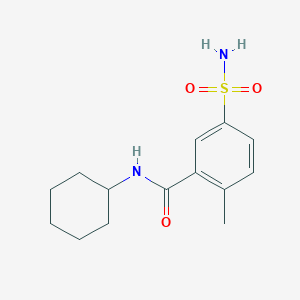
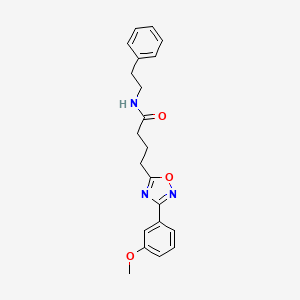
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
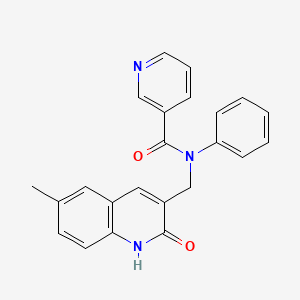
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
